Cas no 2092238-85-0 (1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde)

1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- 2-prop-2-ynyl-5-pyrazin-2-ylpyrazole-3-carbaldehyde
- 1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
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- Inchi: 1S/C11H8N4O/c1-2-5-15-9(8-16)6-10(14-15)11-7-12-3-4-13-11/h1,3-4,6-8H,5H2
- InChI Key: POKOWXUGVAYYNN-UHFFFAOYSA-N
- SMILES: O=CC1=CC(C2C=NC=CN=2)=NN1CC#C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 298
- XLogP3: -0.2
- Topological Polar Surface Area: 60.7
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0852-0.5g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-0852-10g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2198-0852-0.25g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-0852-2.5g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-0852-5g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | P138931-1g |
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1h-pyrazole-5-carbaldehyde |
2092238-85-0 | 1g |
$ 660.00 | 2022-06-03 | ||
TRC | P138931-500mg |
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1h-pyrazole-5-carbaldehyde |
2092238-85-0 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F2198-0852-1g |
1-(prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
2092238-85-0 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | P138931-100mg |
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1h-pyrazole-5-carbaldehyde |
2092238-85-0 | 100mg |
$ 115.00 | 2022-06-03 |
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Compound CAS No. 2092238-85-0: 1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
The compound with CAS No. 2092238-85-0, also known as 1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring substituted with a propargyl group and a pyrazine moiety, along with an aldehyde functional group. These structural elements contribute to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The presence of the pyrazole ring, a five-membered aromatic structure containing two nitrogen atoms, is particularly significant. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which enhances their potential for interactions with biological targets. The substitution pattern of this compound further enhances its bioactivity. For instance, the propargyl group (C≡CCH3) introduces additional electronic effects and steric hindrance, which can influence the compound's pharmacokinetic properties.
The pyrazine moiety, another key component of this molecule, adds to its complexity and functionality. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This structure is known to exhibit strong electron-withdrawing effects, which can modulate the electronic properties of the entire molecule. Such modulation is critical in determining the compound's reactivity and selectivity in various chemical reactions.
The aldehyde group present at position 5 of the pyrazole ring introduces a carbonyl functionality, which is highly reactive and versatile. This functional group can participate in various types of reactions, such as condensation reactions, oxidation, and reduction. In medicinal chemistry, aldehydes are often utilized to form imine bonds or to serve as electrophilic centers in drug design.
Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, have been employed to optimize its production. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for anti-cancer drug development. The combination of its structural features allows for selective binding to specific protein targets, which is crucial for therapeutic efficacy. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in studying disease mechanisms.
In materials science, this compound has been explored for its potential use in organic electronics. The aromaticity and conjugation within its structure make it an excellent candidate for applications in organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties can be further tuned by modifying substituents on the pyrazole or pyrazine rings.
The synthesis of this compound involves a series of well-defined steps that ensure high precision and control over the final product's structure. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization with the propargyl and pyrazine groups. The use of protecting groups during intermediate steps helps prevent unwanted side reactions and ensures high yields.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure. These techniques provide detailed insights into the molecular architecture, ensuring that the synthesized product matches the intended design.
In conclusion, CAS No. 2092238-85-0 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for advancing research in medicinal chemistry and materials science alike.
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